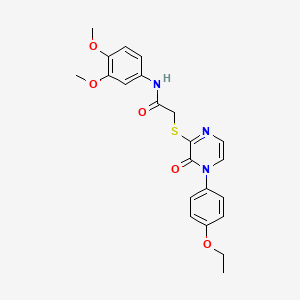![molecular formula C23H23N5O4S B2658877 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1043868-13-8](/img/structure/B2658877.png)
3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide” is a derivative of quinazoline, a class of heterocyclic compounds . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This makes them an important pharmacophore in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves various cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . For instance, Sojitra and colleagues have reported a simple and efficient methodology for the synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)- N -(2-substituted-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide derivatives .Molecular Structure Analysis
Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . Researchers have already determined many therapeutic activities of quinazoline derivatives, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Applications De Recherche Scientifique
Synthesis and Biological Properties
The synthesis of novel compounds, including those with a quinazoline backbone, has been explored for their potential biological activities. For instance, Markosyan et al. (2008) investigated the synthesis and biological properties of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines. This research focused on the interaction with phenyl- and phenethylisothiocyanates leading to the formation of compounds with potential antitumor activities tested on mouse tumor models, including Ehrlich ascites carcinoma (EAC) and sarcoma 180, showing moderate therapeutic effects (Markosyan et al., 2008).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) synthesized a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and evaluated their antioxidant and anticancer activities. Some derivatives demonstrated significant antioxidant activity, surpassing that of ascorbic acid, and displayed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting the potential for developing new therapeutic agents (Tumosienė et al., 2020).
Antiprotozoal Activity
Pérez‐Villanueva et al. (2013) synthesized 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested them against protozoan pathogens Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds showed strong activity, with IC50 values in the nanomolar range, suggesting their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Antibacterial Activity
New quinazolin-4-one containing oxadiazolin-5-thione moieties were synthesized by Ahmed et al. (2007) and evaluated for their antibacterial activity. Some derivatives, particularly morpholino derivatives, exhibited encouraging antibacterial activity, underscoring the potential of quinazoline derivatives in developing new antibacterial drugs (Ahmed et al., 2007).
Hypolipidemic Activities
Kurogi et al. (1996) explored the synthesis of novel quinazolines and 4(3H)-quinazolinones as hypolipidemic agents, finding that certain derivatives could effectively lower triglyceride and total cholesterol levels in experimental models. This study highlights the quinazoline scaffold's potential in addressing lipid disorders (Kurogi et al., 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-32-15-8-6-14(7-9-15)12-25-20(30)11-10-18-22(31)28-21(26-18)16-4-2-3-5-17(16)27-23(28)33-13-19(24)29/h2-9,18H,10-13H2,1H3,(H2,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGRJULBODAYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658794.png)
![2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide](/img/structure/B2658796.png)

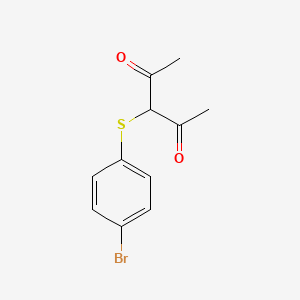
![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)
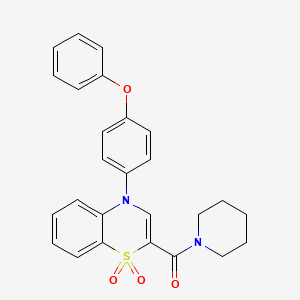
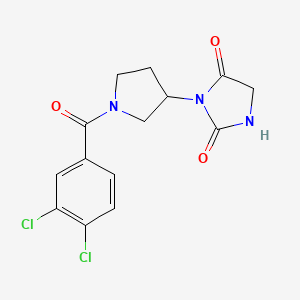

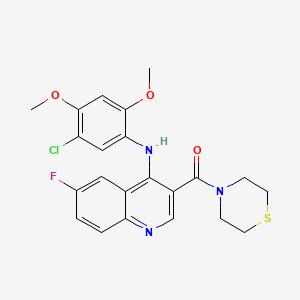

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2658811.png)
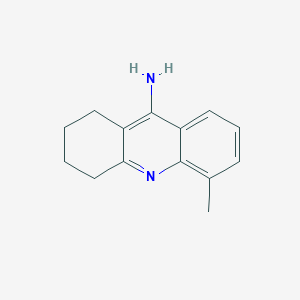
![8-Chloro-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658815.png)
